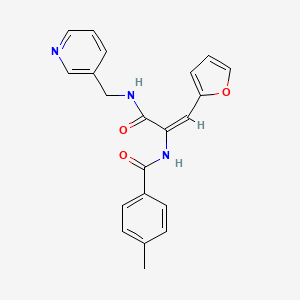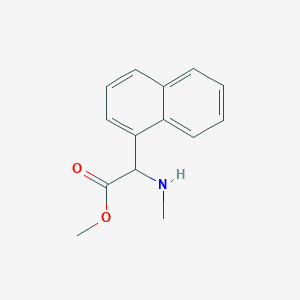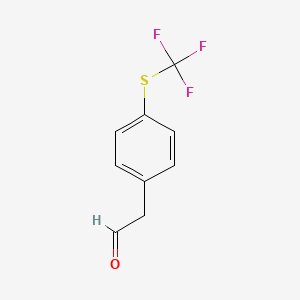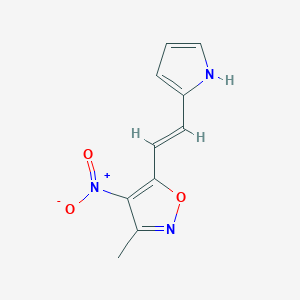
5-(2-(1H-Pyrrol-2-yl)vinyl)-3-methyl-4-nitroisoxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(2-(1H-Pyrrol-2-yl)vinyl)-3-methyl-4-nitroisoxazole is a complex organic compound that features a unique combination of functional groups, including a pyrrole ring, a vinyl group, and a nitroisoxazole moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-(1H-Pyrrol-2-yl)vinyl)-3-methyl-4-nitroisoxazole typically involves multi-step organic reactions. One common method includes the Paal-Knorr pyrrole synthesis, which involves the condensation of 2,5-dimethoxytetrahydrofuran with amines in the presence of a catalytic amount of iron (III) chloride
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods with optimizations for yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors, advanced purification techniques, and automated synthesis platforms to ensure consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
5-(2-(1H-Pyrrol-2-yl)vinyl)-3-methyl-4-nitroisoxazole can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The vinyl group can be hydrogenated to form an alkane.
Substitution: The pyrrole ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophiles such as halogens or sulfonyl chlorides in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of an amine derivative.
Reduction: Formation of an alkane derivative.
Substitution: Formation of various substituted pyrrole derivatives.
Aplicaciones Científicas De Investigación
5-(2-(1H-Pyrrol-2-yl)vinyl)-3-methyl-4-nitroisoxazole has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential as a pharmacophore in drug design and development.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 5-(2-(1H-Pyrrol-2-yl)vinyl)-3-methyl-4-nitroisoxazole involves its interaction with specific molecular targets and pathways. The nitro group can participate in redox reactions, while the pyrrole ring can engage in π-π interactions with aromatic systems. These interactions can modulate the activity of enzymes, receptors, or other biological macromolecules, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 5-(2-(1H-Pyrrol-2-yl)ethyl)-3-methyl-4-nitroisoxazole
- 5-(2-(1H-Pyrrol-2-yl)methyl)-3-methyl-4-nitroisoxazole
- 5-(2-(1H-Pyrrol-2-yl)propyl)-3-methyl-4-nitroisoxazole
Uniqueness
5-(2-(1H-Pyrrol-2-yl)vinyl)-3-methyl-4-nitroisoxazole is unique due to the presence of the vinyl group, which imparts distinct reactivity and potential for further functionalization. This makes it a versatile intermediate in organic synthesis and a valuable compound for various research applications.
Propiedades
Fórmula molecular |
C10H9N3O3 |
|---|---|
Peso molecular |
219.20 g/mol |
Nombre IUPAC |
3-methyl-4-nitro-5-[(E)-2-(1H-pyrrol-2-yl)ethenyl]-1,2-oxazole |
InChI |
InChI=1S/C10H9N3O3/c1-7-10(13(14)15)9(16-12-7)5-4-8-3-2-6-11-8/h2-6,11H,1H3/b5-4+ |
Clave InChI |
JBLGCZUINOGJHB-SNAWJCMRSA-N |
SMILES isomérico |
CC1=NOC(=C1[N+](=O)[O-])/C=C/C2=CC=CN2 |
SMILES canónico |
CC1=NOC(=C1[N+](=O)[O-])C=CC2=CC=CN2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(Chloromethyl)-6-ethylbenzo[d]oxazole](/img/structure/B12855806.png)


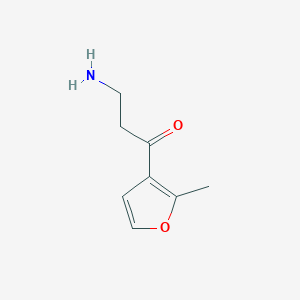
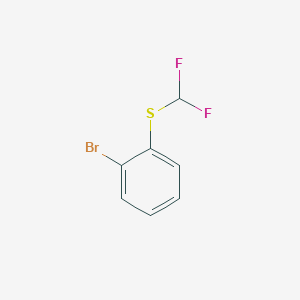
![Sulfoxonium, [(5S)-5-[[(1,1-dimethylethoxy)carbonyl]amino]-2,6-dioxo-6-(phenylmethoxy)hexyl]dimethyl-, inner salt](/img/structure/B12855846.png)
![1-(7-Iodobenzo[d]oxazol-2-yl)ethanone](/img/structure/B12855850.png)

